DB2313

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

First-in-class potent small-molecule inhibitor of PU., disrupting the interaction of PU. with target gene promoters and leading to downregulation of canonical PU. transcriptional targets

DB2313 is a first-in-class potent small-molecule inhibitor of PU.1. This compound disrupts the interaction of PU. with target gene promoters and leads to down-regulation of canonical PU. transcriptional targets.

Mechanism of Action

Target of Action

Carboximidamide compounds, such as piperine-carboximidamide hybrids, have been found to target key proteins involved in cell proliferation and survival, including Epidermal Growth Factor Receptor (EGFR) , B-Raf Proto-Oncogene (BRAF) , and Cyclin-Dependent Kinase 2 (CDK2) . These targets play crucial roles in regulating cell growth, differentiation, and survival.

Mode of Action

Carboximidamide compounds interact with their targets by inhibiting their activity. For instance, certain piperine-carboximidamide hybrids have been shown to inhibit EGFR, BRAF, and CDK2 . The inhibition of these proteins disrupts the signaling pathways they are involved in, leading to changes in cell proliferation and survival.

Biochemical Pathways

The primary biochemical pathways affected by carboximidamide compounds are those regulated by EGFR, BRAF, and CDK2. These include the Mitogen-Activated Protein Kinase (MAPK) pathway , the Phosphoinositide 3-Kinase (PI3K)/Akt pathway , and the cell cycle regulation pathway . Disruption of these pathways can lead to decreased cell proliferation and increased cell death.

Pharmacokinetics

It is known that these compounds can interact with proteins such as egfr, braf, and cdk2, suggesting that they can be absorbed and distributed to cells where these proteins are present .

Result of Action

The molecular and cellular effects of carboximidamide compounds’ action include decreased cell proliferation and increased cell death. This is due to the inhibition of key proteins involved in cell growth and survival, such as EGFR, BRAF, and CDK2 .

Biochemical Analysis

Biochemical Properties

Carboximidamide is involved in several biochemical reactions. It interacts with various enzymes and proteins, influencing their function and activity. For instance, carboximidamide-containing compounds have been found to exhibit antiproliferative activity, targeting EGFR, BRAF, and CDK2 .

Cellular Effects

Carboximidamide impacts various types of cells and cellular processes. It influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. For example, carboximidamide derivatives have been shown to inhibit cell proliferation and reduce the arginine asymmetric dimethylation level in leukemia cancer cells .

Molecular Mechanism

Carboximidamide exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and alter gene expression. For instance, a carboximidamide derivative, K313, was found to be a nonclassic noncompetitive inhibitor to PRMT1 .

Biological Activity

DB2313 is a potent inhibitor of the transcription factor PU.1, which plays a critical role in various biological processes, including hematopoiesis and immune responses. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to induce apoptosis in cancer cells and modulate gene expression.

This compound operates primarily by intercalating into the DNA minor groove, specifically targeting AT-rich sequences associated with PU.1 binding sites. This interaction disrupts the binding of PU.1 to its target gene promoters, thereby inhibiting its transcriptional activity. The compound's structure allows it to form hydrogen bonds and van der Waals interactions with the DNA, which stabilizes its binding and enhances specificity towards PU.1 sites over other transcription factors .

Structural Insights

The binding mechanism of this compound has been elucidated through molecular dynamics simulations and surface plasmon resonance (SPR) studies. These investigations revealed that this compound induces conformational changes in the DNA that are incompatible with PU.1 binding, effectively preventing its interaction with the DNA .

Induction of Apoptosis

This compound has demonstrated significant anticancer effects, particularly in acute myeloid leukemia (AML) cells. Studies have shown that it induces apoptosis with an IC50 value of approximately 14 nM, highlighting its potency as a therapeutic agent . The compound's ability to disrupt PU.1-mediated gene expression contributes to its efficacy in promoting cell death in malignant cells.

Case Studies and Experimental Findings

-

Acute Myeloid Leukemia (AML):

- In vitro studies indicated that treatment with this compound leads to substantial apoptosis in AML cell lines, correlating with reduced expression of PU.1 target genes involved in cell survival and proliferation .

- A combination treatment involving this compound and glucocorticoids showed enhanced gene expression modulation in leukemia cells, suggesting potential for combination therapies .

-

Transcriptional Regulation:

- This compound has been shown to effectively inhibit PU.1-dependent transactivation in reporter assays using HEK293 cells, where it significantly reduced fluorescence from a reporter construct driven by a PU.1-responsive promoter .

- The compound's specificity was confirmed through comparative studies with other transcription factors, demonstrating minimal off-target effects on non-PU.1 sites .

Data Summary

The following table summarizes key findings related to this compound's biological activity:

Properties

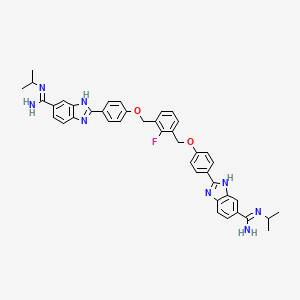

IUPAC Name |

2-[4-[[2-fluoro-3-[[4-[6-(N'-propan-2-ylcarbamimidoyl)-1H-benzimidazol-2-yl]phenoxy]methyl]phenyl]methoxy]phenyl]-N'-propan-2-yl-3H-benzimidazole-5-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H41FN8O2/c1-24(2)46-39(44)28-12-18-34-36(20-28)50-41(48-34)26-8-14-32(15-9-26)52-22-30-6-5-7-31(38(30)43)23-53-33-16-10-27(11-17-33)42-49-35-19-13-29(21-37(35)51-42)40(45)47-25(3)4/h5-21,24-25H,22-23H2,1-4H3,(H2,44,46)(H2,45,47)(H,48,50)(H,49,51) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVPJXUYFGWDGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C(C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)OCC4=C(C(=CC=C4)COC5=CC=C(C=C5)C6=NC7=C(N6)C=C(C=C7)C(=NC(C)C)N)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H41FN8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

708.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.